molecular formula C19H19N7O3 B11188833 2-(2-morpholinoethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-(2-morpholinoethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B11188833
M. Wt: 393.4 g/mol
InChI Key: GTXCAEWPNHZZAS-UHFFFAOYSA-N
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Description

2-(2-morpholinoethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound that features a unique combination of morpholine, triazole, and naphthyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-morpholinoethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[4,3-b][1,6]naphthyridine core, followed by the introduction of the triazole and morpholinoethyl groups. Common reagents used in these reactions include various halogenated compounds, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(2-morpholinoethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(2-morpholinoethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Medicine: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-morpholinoethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-morpholinoethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is unique due to its combination of morpholine, triazole, and naphthyridine structures, which confer specific chemical and biological properties not found in simpler compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H19N7O3

Molecular Weight

393.4 g/mol

IUPAC Name

8-(2-morpholin-4-ylethyl)-2-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione

InChI

InChI=1S/C19H19N7O3/c27-17-13-11-14-16(2-4-26(18(14)28)19-20-12-21-23-19)22-15(13)1-3-25(17)6-5-24-7-9-29-10-8-24/h1-4,11-12H,5-10H2,(H,20,21,23)

InChI Key

GTXCAEWPNHZZAS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5=NC=NN5

Origin of Product

United States

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